Artemisic acid

Description

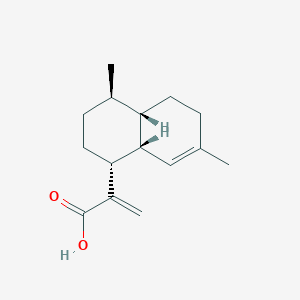

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMEXSCSAIXGB-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80286-58-4 | |

| Record name | Artemisinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARTEMISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Significance of Artemisinic Acid in Artemisia annua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, biosynthesis, and analytical methodologies related to artemisinic acid, a pivotal precursor to the potent antimalarial drug, artemisinin, found in the plant Artemisia annua. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a historical overview of this critical compound.

A Historical Perspective: The Unveiling of Artemisinic Acid

The story of artemisinic acid is intrinsically linked to the discovery of artemisinin. In the 1970s, a Chinese research program, Project 523, was established to find new treatments for malaria.[1] This initiative led to the groundbreaking work of Tu Youyou, who, inspired by traditional Chinese medicine, successfully isolated artemisinin from Artemisia annua in 1972.[2] Tu Youyou was awarded a share of the 2015 Nobel Prize in Physiology or Medicine for this discovery, which has saved millions of lives.[3]

While artemisinin was the primary focus, subsequent phytochemical investigations of Artemisia annua revealed a wealth of related sesquiterpenoids. Among these, artemisinic acid (also known as arteannuic acid) was identified as a major constituent of the plant.[4] Early studies on the chemical constituents of Artemisia annua in the 1970s and 1980s by various research groups led to the isolation and structural elucidation of numerous compounds, including artemisinic acid. These early phytochemical analyses laid the groundwork for understanding the biosynthetic pathway of artemisinin and identified artemisinic acid as a key intermediate.

The significance of artemisinic acid grew substantially with the advent of semi-synthetic artemisinin production. Researchers developed methods to produce large quantities of artemisinic acid through microbial fermentation, which can then be chemically converted to artemisinin.[5] This biotechnological approach offers a stable and potentially more cost-effective supply chain for artemisinin-based combination therapies (ACTs), the frontline treatment for malaria recommended by the World Health Organization.

Quantitative Analysis of Artemisinic Acid in Artemisia annua

The concentration of artemisinic acid in Artemisia annua can vary significantly depending on the plant's genetic background (chemotype) and developmental stage. This variation has been a subject of extensive research to optimize cultivation and harvesting for maximal yields of artemisinin and its precursors.

Artemisinic Acid Content in Different Artemisia annua Chemotypes

| Chemotype | Tissue | Artemisinic Acid Concentration (mg/g dry weight) | Dihydroartemisinic Acid (DHAA) Concentration (mg/g dry weight) | Reference |

| High-artemisinin producing (HAP) | Juvenile Leaves | ~0.5 | ~12.0 | [6] |

| Low-artemisinin producing (LAP) | Juvenile Leaves | ~5.0 | ~0.5 | [6] |

Artemisinic Acid Content at Different Developmental Stages

| Developmental Stage | Tissue | Artemisinic Acid Content (% of artemisinin content) | Dihydroartemisinic Acid (DHAA) Content (% of artemisinin content) | Reference |

| Vegetative | Shoot Apical Meristem | <25% | >300% | [7] |

| Vegetative | Mature Leaf (Leaf 5) | Declines from apex | >90% decline from apex | [7] |

| Floral Bud Emergence | Leaves and Floral Buds | Highest concentration of therapeutic compounds | Highest concentration of therapeutic compounds | [7] |

| Full Flower | Leaves and Flowers | Lower than floral bud stage | Lower than floral bud stage | [7] |

Biosynthesis of Artemisinic Acid in Artemisia annua

Artemisinic acid is a sesquiterpenoid synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in the glandular secretory trichomes of Artemisia annua.[7] The biosynthesis is a multi-step enzymatic process.

The key committed step is the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene, catalyzed by amorpha-4,11-diene synthase (ADS) . Following this, a series of oxidative reactions are carried out by a cytochrome P450 enzyme, CYP71AV1 , which converts amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[6]

From artemisinic aldehyde, the pathway can branch. One branch leads to artemisinic acid. In the other branch, artemisinic aldehyde is reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to dihydroartemisinic aldehyde. This is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to form dihydroartemisinic acid (DHAA), the direct precursor of artemisinin.[7]

Biosynthetic pathway of artemisinic acid and artemisinin.

Experimental Protocols

Extraction of Artemisinic Acid

This method offers a green alternative to traditional solvent extraction, yielding clean extracts.

Materials and Equipment:

-

Dried and ground Artemisia annua leaves

-

Supercritical fluid extractor

-

CO₂ (supercritical grade)

-

Methanol (HPLC grade)

Protocol:

-

Pack the extraction vessel with a known weight of ground Artemisia annua leaves.

-

Set the extraction parameters:

-

Pressurize the system with CO₂ and introduce the methanol co-solvent.

-

Initiate the extraction and collect the extract over a period of 20-30 minutes for quantitative extraction.[3]

-

Depressurize the system and collect the resulting extract.

-

The extract can be directly analyzed or subjected to further purification steps.

Supercritical Fluid Extraction workflow.

Quantification of Artemisinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common HPLC-UV method for the quantification of artemisinic acid in Artemisia annua extracts.

Materials and Equipment:

-

Artemisia annua extract

-

Artemisinic acid standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

Protocol:

-

Standard Preparation: Prepare a stock solution of artemisinic acid in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Dissolve a known weight of the Artemisia annua extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[8]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting condition is 60:40 (Acetonitrile:Water)[9]

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 216 nm[9]

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the artemisinic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of artemisinic acid in the sample using the calibration curve.

-

HPLC analysis workflow for artemisinic acid.

Conclusion

Artemisinic acid stands as a molecule of immense importance, not only as a natural product within Artemisia annua but also as a cornerstone of modern efforts to combat malaria through semi-synthetic artemisinin production. A thorough understanding of its history, biosynthesis, and the analytical methods for its quantification is essential for researchers and professionals in the fields of natural product chemistry, drug development, and plant science. This guide provides a foundational resource to support ongoing research and development in this critical area of global health.

References

- 1. CN103467274A - Method for preparing artemisinic acid - Google Patents [patents.google.com]

- 2. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 7. Variations in key artemisinic and other metabolites throughout plant development in Artemisia annua L. for potential therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

The Elucidation of the Artemisinic Acid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone, stands as a cornerstone in the global fight against malaria. Its complex chemical structure, featuring a unique 1,2,4-trioxane ring, is responsible for its potent antimalarial activity. The primary source of artemisinin is the medicinal plant Artemisia annua. However, the low yield of artemisinin from the plant has driven extensive research into understanding and engineering its biosynthetic pathway to develop alternative and more sustainable production methods. This technical guide provides an in-depth overview of the elucidation of the artemisinic acid biosynthetic pathway, the immediate precursor to artemisinin. It details the key enzymatic steps, presents quantitative data on enzyme kinetics, and provides a summary of the experimental protocols used to unravel this critical metabolic route.

The Artemisinic Acid Biosynthetic Pathway: From FPP to Dihydroartemisinic Acid

The biosynthesis of artemisinic acid begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The core of the artemisinic acid pathway involves a series of enzymatic reactions that convert FPP into dihydroartemisinic acid, the direct precursor of artemisinin.[1][2][3] The key enzymes involved in this transformation are amorpha-4,11-diene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1) and its redox partner cytochrome P450 reductase (CPR), artemisinic aldehyde Δ11(13)-reductase (DBR2), and aldehyde dehydrogenase (ALDH1).[2][4]

Cyclization of Farnesyl Pyrophosphate (FPP) by Amorpha-4,11-diene Synthase (ADS)

The first committed step in artemisinin biosynthesis is the cyclization of the linear FPP molecule to form the bicyclic olefin, amorpha-4,11-diene.[5][6] This complex rearrangement is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[5] The reaction mechanism involves an initial isomerization of FPP to nerolidyl diphosphate, followed by a series of cyclization and rearrangement reactions.[5]

Oxidation of Amorpha-4,11-diene by Cytochrome P450 Monooxygenase (CYP71AV1)

The newly formed amorpha-4,11-diene undergoes a three-step oxidation catalyzed by the cytochrome P450 monooxygenase, CYP71AV1, in conjunction with its redox partner, cytochrome P450 reductase (CPR).[1][7][8] This multifunctional enzyme sequentially hydroxylates amorpha-4,11-diene to artemisinic alcohol, which is then oxidized to artemisinic aldehyde, and finally to artemisinic acid.[1][7]

Reduction of Artemisinic Aldehyde by Artemisinic Aldehyde Δ11(13)-Reductase (DBR2)

A key branching point in the pathway occurs at artemisinic aldehyde. To proceed towards artemisinin, the exocyclic double bond at position 11(13) of artemisinic aldehyde must be reduced. This reaction is catalyzed by artemisinic aldehyde Δ11(13)-reductase (DBR2), which converts artemisinic aldehyde to dihydroartemisinic aldehyde.[2][4]

Oxidation of Dihydroartemisinic Aldehyde by Aldehyde Dehydrogenase (ALDH1)

The final enzymatic step in the formation of the direct precursor of artemisinin is the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid. This reaction is catalyzed by aldehyde dehydrogenase 1 (ALDH1).[9]

Non-enzymatic Conversion to Artemisinin

Dihydroartemisinic acid is then converted to artemisinin through a non-enzymatic photo-oxidative process, which is believed to occur in the glandular trichomes of the plant.[4][8]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the artemisinic acid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism | Reference |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl Pyrophosphate | 0.6 - 9 | - | - | Artemisia annua | [10] |

| Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) | Artemisinic Aldehyde | ~19 | - | - | Artemisia annua | [11] |

| Aldehyde Dehydrogenase (ALDH1) | Artemisinic Aldehyde | 2.58 | - | - | Artemisia annua | [11] |

| Aldehyde Dehydrogenase (ALDH1) | Dihydroartemisinic Aldehyde | - | - | - | Artemisia annua | [9] |

| Cytochrome P450 Reductase (CPR) | NADPH | ~2.5 | - | - | Artemisia annua | [12] |

Experimental Protocols

The elucidation of the artemisinic acid biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.

Heterologous Expression of Biosynthetic Enzymes

A common strategy to characterize the function of the pathway enzymes is to express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae (yeast).[13]

Protocol for Heterologous Expression in S. cerevisiae

-

Gene Cloning: The coding sequences of the target genes (e.g., ADS, CYP71AV1, CPR, DBR2, ALDH1) are amplified from A. annua cDNA and cloned into a yeast expression vector, often under the control of an inducible promoter like the galactose-inducible GAL1 promoter.[14]

-

Yeast Transformation: The recombinant plasmids are transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.[14]

-

Culture and Induction: Transformed yeast cells are grown in a selective medium to maintain the plasmid. For inducible promoters, protein expression is initiated by adding the inducer (e.g., galactose) to the culture medium.[15]

-

Microsome Isolation (for CYP71AV1): For membrane-bound enzymes like CYP71AV1, microsomal fractions are prepared from the yeast cells. This involves enzymatic digestion of the cell wall, osmotic lysis of the spheroplasts, and differential centrifugation to pellet the microsomal membranes.[1]

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the function and kinetic properties of the biosynthetic enzymes.

Protocol for Amorpha-4,11-diene Synthase (ADS) Assay

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, DTT, and the substrate farnesyl pyrophosphate (FPP).

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant ADS enzyme or a crude protein extract from the expression host.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the product, amorpha-4,11-diene, is extracted with an organic solvent like hexane.

-

Analysis: The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[16]

Protocol for Cytochrome P450 Monooxygenase (CYP71AV1) Assay

-

Reaction Mixture: The assay is typically performed using microsomal fractions containing the recombinant CYP71AV1 and CPR. The reaction buffer includes a buffer system (e.g., HEPES, pH 7.0), MgCl₂, and the substrate amorpha-4,11-diene.[1][7]

-

Initiation: The reaction is initiated by the addition of NADPH.[1][7]

-

Incubation and Extraction: The reaction is incubated at 30°C, and the products (artemisinic alcohol, artemisinic aldehyde, and artemisinic acid) are extracted with an organic solvent (e.g., ethyl acetate).[17]

-

Analysis: The products are analyzed by GC-MS. For the analysis of artemisinic acid, it is often derivatized to its methyl ester using diazomethane prior to GC-MS analysis.[18]

Protocol for Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) Assay

-

Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the substrate artemisinic aldehyde.

-

Enzyme Addition: The reaction is started by adding the purified recombinant DBR2 enzyme.

-

Incubation and Extraction: The reaction is incubated, and the product, dihydroartemisinic aldehyde, is extracted.

-

Analysis: The product is quantified by GC-MS.

Protocol for Aldehyde Dehydrogenase (ALDH1) Assay

-

Reaction Mixture: The assay mixture includes a buffer (e.g., Tris-HCl, pH 8.5), NAD(P)⁺, and the substrate (artemisinic aldehyde or dihydroartemisinic aldehyde).[9]

-

Enzyme Addition: The reaction is initiated by adding the purified recombinant ALDH1 enzyme.

-

Monitoring: The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the formation of NAD(P)H. Alternatively, the reaction can be stopped, the product extracted, and analyzed by GC-MS.[9]

Quantification of Metabolites

Accurate quantification of the intermediates and final products of the pathway is essential for understanding the pathway flux and for metabolic engineering efforts.

Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Plant material is ground, and metabolites are extracted with an appropriate solvent (e.g., chloroform). For in vitro enzyme assays, the reaction mixture is extracted with an organic solvent.

-

Derivatization: Acidic compounds like artemisinic acid and dihydroartemisinic acid are often derivatized to their methyl esters to improve their volatility and chromatographic properties.

-

GC-MS Analysis: The samples are injected into a GC-MS system. The compounds are separated on a capillary column and detected by a mass spectrometer. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.[19][20]

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Similar to GC-MS, metabolites are extracted from the plant material or reaction mixture.[16][21]

-

HPLC System: An HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or ELSD) is used.[12][22]

-

Mobile Phase: A suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) is used to separate the compounds.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of the pure compound.[12]

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the artemisinic acid biosynthetic pathway and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The core biosynthetic pathway of artemisinic acid.

Caption: A generalized experimental workflow.

Conclusion

The elucidation of the artemisinic acid biosynthetic pathway represents a significant achievement in plant biochemistry and metabolic engineering. By identifying and characterizing the key enzymes involved, researchers have paved the way for the development of alternative production platforms for this vital antimalarial drug. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for scientists and drug development professionals working to optimize artemisinin production and ensure a stable and affordable supply for those in need. Further research into the regulatory mechanisms governing this pathway will undoubtedly uncover new strategies for enhancing the yield of this life-saving compound.

References

- 1. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 5. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. rsc.org [rsc.org]

- 10. Dihydroartemisinic acid dehydrogenase-mediated alternative route for artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Culture of yeast for the production of heterologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. botanyjournals.com [botanyjournals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. High performance liquid chromatographic evaluation of artemisinin, raw material in the synthesis of artesunate and artemether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Artemisinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinic acid, a sesquiterpenoid extracted from the plant Artemisia annua, is a pivotal precursor in the semi-synthetic production of the potent antimalarial drug, artemisinin.[1][2][3][4] Its intrinsic bioactivities, including anti-inflammatory and antimicrobial properties, further underscore its significance in pharmaceutical research.[5] This technical guide provides a comprehensive overview of the chemical and physical properties of artemisinic acid, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important natural product.

Chemical Properties

Artemisinic acid, also known as arteannuic acid, is a carbobicyclic, monocarboxylic acid belonging to the sesquiterpenoid class of organic compounds.[6] It is structurally characterized by a prop-2-enoic acid substituted at position 2 by a 4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl group.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [6][7] |

| Molecular Weight | 234.34 g/mol | [6][7] |

| IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | [6] |

| CAS Number | 80286-58-4 | [5][6][7] |

| Synonyms | Arteannuic acid, Artemisic acid, Qing Hao acid | [4][7] |

| Functional Groups | Carboxylic acid, Alkene | [5] |

Physical Properties

Artemisinic acid exists as a white crystalline powder at room temperature.[5] Its physical characteristics are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Melting Point | 142–145 °C | [5] |

| Boiling Point | 373.6 ± 11.0 °C at 760 mmHg | [3] |

| Solubility | ||

| In Water | Insoluble | [5] |

| In Polar Organic Solvents (Methanol, Ethanol, DMSO, Acetone) | Readily soluble | [5] |

| In Non-polar Solvents (Hexane, Petroleum Ether) | Insoluble | [5] |

| Appearance | White crystalline powder | [5] |

| Stability | Sensitive to light and oxidation due to conjugated double bonds; decomposes above 200 °C. | [5] |

| Spectroscopic Data | ||

| Infrared (IR) Spectroscopy | Carbonyl (C=O) peak at ~1700 cm⁻¹, Carboxylic hydroxyl (O-H) peak at ~3200 cm⁻¹ | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and analysis of artemisinic acid.

Determination of Melting Point

The melting point of artemisinic acid can be determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the artemisinic acid sample is a fine, dry powder.

-

Pack the sample into a capillary tube to a height of approximately 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 120-125 °C).

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

The solubility of artemisinic acid in various solvents can be determined using the static equilibrium method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Prepare a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, water, hexane).

-

Add an excess amount of crystalline artemisinic acid to each vial to create a saturated solution.

-

Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, carefully filter the solutions using a 0.2 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solutions with a suitable solvent (e.g., the mobile phase for HPLC).

-

Analyze the concentration of artemisinic acid in the diluted solutions using a validated HPLC method (as described in section 3.3).

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the quantification and purity assessment of artemisinic acid. The following is a general protocol that can be adapted based on the available instrumentation.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35 v/v) or a gradient elution can be used for optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV Detection: Set the wavelength to approximately 210-220 nm.

-

ELSD: Set the evaporator temperature to around 55 °C and the nebulizer gas (nitrogen) flow rate to 3.6 L/min.

-

-

Sample Preparation: Dissolve a known amount of the artemisinic acid sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.2 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of pure artemisinic acid at different known concentrations to generate a calibration curve.

-

Analysis: Inject a fixed volume of the sample and standard solutions into the HPLC system.

-

Quantification: Determine the concentration of artemisinic acid in the sample by comparing its peak area to the calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of artemisinic acid.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the artemisinic acid sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals for artemisinic acid include those corresponding to the olefinic protons, the methyl groups, and the protons of the carbocyclic ring system.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the various carbons of the sesquiterpenoid backbone.

-

2D NMR Experiments: For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of artemisinic acid, aiding in its identification and structural analysis.

Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source. If using LC-MS, the sample is first separated on an HPLC column.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For artemisinic acid, the expected m/z for the deprotonated molecule is approximately 233.15.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the parent ion can be fragmented, and the m/z of the resulting fragment ions are analyzed.

Extraction from Artemisia annua

Artemisinic acid can be extracted from the dried leaves of Artemisia annua using various methods, including solvent extraction and supercritical fluid extraction.

Protocol:

-

Grind the dried leaves of Artemisia annua to a fine powder.

-

Extract the powdered plant material with a suitable solvent such as hexane or a mixture of chloroform and ethanol (e.g., 9:1 v/v) at room temperature with stirring for several hours.[8][9]

-

Filter the mixture to remove the plant debris.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

-

The crude extract can be further purified using techniques such as column chromatography on silica gel, eluting with a solvent system like ethyl acetate in hexane.[8]

Protocol:

-

Pack the ground, dried leaves of Artemisia annua into the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters. Optimized conditions for the extraction of artemisinic acid include using supercritical carbon dioxide modified with a co-solvent like methanol (e.g., 3%).[5][7]

-

Typical operating conditions are a temperature of 50 °C and a pressure of 15 MPa.[5][7]

-

Pump the supercritical fluid through the extraction vessel at a constant flow rate (e.g., 2 mL/min).[5][7]

-

Collect the extract by reducing the pressure of the fluid, causing the artemisinic acid to precipitate out.

Biosynthesis and Experimental Workflows

Artemisinic acid is a key intermediate in the biosynthetic pathway of artemisinin. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing its production.

Biosynthesis of Artemisinic Acid

The biosynthesis of artemisinic acid begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The pathway involves the cyclization of FPP to amorpha-4,11-diene, followed by a three-step oxidation.

Caption: Biosynthesis pathway of artemisinic acid from farnesyl pyrophosphate.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of artemisinic acid from Artemisia annua followed by its analysis.

Caption: General experimental workflow for the extraction and analysis of artemisinic acid.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of artemisinic acid, along with comprehensive experimental protocols for its characterization and analysis. The information compiled here, including the structured data tables and visual diagrams of key processes, is designed to be a practical and valuable resource for the scientific community. A thorough understanding of these properties and methodologies is essential for advancing research into the therapeutic applications of artemisinic acid and for optimizing the production of artemisinin-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Revised assignment of 1H-NMR signals of artemisinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination, solvent extraction, and purification of artemisinin from Artemisia annua L [agris.fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]

- 9. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

Artemisinic Acid as a Precursor to Artemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin, a sesquiterpene lactone endoperoxide, is a cornerstone of modern antimalarial therapy. However, its direct extraction from the plant Artemisia annua is often inefficient and subject to agricultural variabilities. This has spurred the development of semi-synthetic routes to artemisinin, with artemisinic acid emerging as a key precursor. This technical guide provides an in-depth overview of the conversion of artemisinic acid to artemisinin, focusing on the core chemical transformations, experimental methodologies, and quantitative data. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and synthesis.

Introduction

The semi-synthesis of artemisinin from artemisinic acid, a more abundant constituent of Artemisia annua, represents a significant advancement in ensuring a stable and affordable supply of this critical antimalarial drug.[1] This approach, originally explored by Acton and Roth, has been refined and scaled up for industrial production, notably by Sanofi, providing a reliable alternative to purely botanical sourcing.[1][2] The conversion process hinges on a few key chemical transformations that mimic the proposed biosynthetic pathway in the plant.[1] This guide will detail the primary chemical routes, provide a synthesis of experimental protocols from published literature, and present key quantitative data in a structured format.

Chemical Conversion Pathway

The conversion of artemisinic acid to artemisinin is a multi-step process that involves two primary stages:

-

Reduction of Artemisinic Acid to Dihydroartemisinic Acid (DHAA): The exocyclic double bond of artemisinic acid is selectively reduced to yield dihydroartemisinic acid. This step is crucial as only the correct diastereomer of DHAA can be efficiently converted to artemisinin.[3]

-

Photooxidative Cyclization of DHAA to Artemisinin: DHAA undergoes a photosensitized oxidation to form a hydroperoxide intermediate. This is followed by an acid-catalyzed cascade of reactions, including a Hock cleavage and subsequent cyclization, to form the characteristic endoperoxide bridge of artemisinin.[1][4]

The overall transformation can be visualized in the following logical diagram:

Caption: Chemical conversion pathway from artemisinic acid to artemisinin.

Quantitative Data

The efficiency of the semi-synthesis of artemisinin from artemisinic acid has been a subject of extensive optimization. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Overall Yields of Artemisinin from Artemisinic Acid

| Method/Route | Overall Yield (%) | Reference(s) |

| Acton and Roth (1989) | 30 | [1][5] |

| Amyris/Sanofi (Optimized Process) | ~55 | [6][7] |

| Continuous Flow Synthesis (Seeberger group) | 46 (from DHAA) | [1][5] |

| Paddon et al. (from microbially produced artemisinic acid) | 40-45 | [8][9] |

Table 2: Diastereoselectivity of Artemisinic Acid Reduction

| Catalyst/Reagent | Diastereomeric Ratio (desired:undesired) | Reference(s) |

| Wilkinson's Catalyst | 9:1 | [5] |

| RuCl₂--INVALID-LINK--₂ (Sanofi) | 19:1 | [5] |

| Diimide (in-situ from hydrazine) | ≥97:3 | [6][7] |

Table 3: Purity of Semi-Synthetic Artemisinin

| Purification Step | Purity (%) | Reference(s) |

| Crude reaction mixture | <33 | [3][10] |

| Filtered through silica gel | 90.5 | [3][10] |

| Recrystallized | 99.6 | [3][10] |

Experimental Protocols

The following protocols are a synthesis of methodologies described in the scientific literature. They are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Reduction of Artemisinic Acid to Dihydroartemisinic Acid

This procedure outlines the diastereoselective reduction of the exocyclic double bond of artemisinic acid.

Method 1: Catalytic Hydrogenation (Sanofi-type process)

-

Materials: Artemisinic acid, Methanol (solvent), RuCl₂--INVALID-LINK--₂ catalyst, Hydrogen gas.

-

Procedure:

-

Dissolve artemisinic acid in methanol in a suitable hydrogenation reactor.

-

Add the ruthenium catalyst (loading to be optimized, typically in the range of 0.01-1 mol%).

-

Pressurize the reactor with hydrogen gas (pressure to be optimized, typically 1-10 atm).

-

Stir the reaction mixture at room temperature (25 °C) for 5-6 hours.[5]

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure to obtain crude dihydroartemisinic acid.

-

The crude product can be further purified by crystallization from a suitable solvent like acetonitrile.[11]

-

Method 2: Diimide Reduction

-

Materials: Artemisinic acid, Isopropanol (solvent), Hydrazine monohydrate, Air (as a source of oxygen).

-

Procedure:

-

Dissolve artemisinic acid in isopropanol.

-

Add hydrazine monohydrate to the solution.

-

Bubble air through the reaction mixture to generate diimide in situ.[5]

-

Stir the reaction at room temperature, monitoring by TLC or HPLC.

-

Upon completion, the reaction is worked up by acidification and extraction to isolate the dihydroartemisinic acid.

-

Photooxidative Cyclization of Dihydroartemisinic Acid to Artemisinin

This procedure describes the conversion of DHAA to artemisinin via a photosensitized oxidation and acid-catalyzed rearrangement.

Method 1: Batch Photooxidation

-

Materials: Dihydroartemisinic acid, Dichloromethane or Acetone (solvent), Tetraphenylporphyrin (TPP) or Methylene Blue (photosensitizer), Oxygen gas, Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve dihydroartemisinic acid and the photosensitizer (e.g., TPP, catalytic amount) in the chosen solvent in a photochemical reactor.[11]

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C).[11]

-

Bubble oxygen through the solution while irradiating with a suitable light source (e.g., high-pressure sodium lamp).

-

Monitor the disappearance of DHAA by TLC.

-

Once the photooxidation is complete, add trifluoroacetic acid to the reaction mixture to catalyze the cyclization cascade.[4]

-

Allow the reaction to proceed at room temperature.

-

The crude artemisinin can be isolated by removing the solvent and purified by column chromatography or recrystallization from a solvent like cyclohexane.[11]

-

Method 2: Continuous-Flow Photooxidation

-

Materials: Dihydroartemisinic acid, Toluene (solvent), Tetraphenylporphyrin (TPP) (photosensitizer), Oxygen gas, Trifluoroacetic acid (TFA).

-

Procedure:

-

Prepare a stock solution of dihydroartemisinic acid and TPP in toluene.

-

Use a continuous-flow reactor setup equipped with a gas-permeable membrane for oxygen supply and a light source (e.g., LED array).

-

Pump the reactant solution and oxygen through the reactor at defined flow rates to control the residence time.[5]

-

The output from the reactor, containing the hydroperoxide intermediate, is then mixed with a stream of trifluoroacetic acid in a subsequent reactor module to effect the cyclization.

-

The final product stream is collected and subjected to purification.

-

HPLC Analysis of Artemisinin

The following table summarizes typical HPLC conditions for the analysis of artemisinin purity.

Table 4: HPLC Conditions for Artemisinin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 4.6 mm, 3 µm | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Acetonitrile:Water (60:40 v/v, gradient to 100:0) | Methanol:Acetonitrile:0.9 mM Na₂HPO₄-3.6 mM NaH₂PO₄ buffer (pH 7.76) (45:10:45 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.6 mL/min | 0.5 mL/min |

| Detection | UV at 210-216 nm | UV at 216 nm | UV at 260 nm (after derivatization with NaOH) |

| Reference(s) | [12] | [12] | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the semi-synthesis of artemisinin from artemisinic acid.

Caption: Experimental workflow for the semi-synthesis of artemisinin.

Biosynthetic Pathway of Artemisinic Acid

The precursor, artemisinic acid, is biosynthesized in Artemisia annua through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Caption: Simplified biosynthetic pathway of artemisinic acid.

Conclusion

The semi-synthesis of artemisinin from artemisinic acid is a mature and industrially viable process that plays a crucial role in the global supply of this essential antimalarial drug. This technical guide has provided a comprehensive overview of the key chemical transformations, quantitative data, and detailed experimental protocols involved in this process. Further research and process optimization, particularly in the areas of catalyst development and continuous manufacturing, will continue to enhance the efficiency and cost-effectiveness of semi-synthetic artemisinin production, ultimately benefiting patients worldwide.

References

- 1. path.org [path.org]

- 2. acgpubs.org [acgpubs.org]

- 3. pharmafile.com [pharmafile.com]

- 4. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ajol.info [ajol.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. From Plant to Yeast—Advances in Biosynthesis of Artemisinin | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

Beyond Malaria: A Technical Guide to the Diverse Pharmacological Activities of Artemisinic Acid

For Researchers, Scientists, and Drug Development Professionals

Artemisinic acid, a sesquiterpene lactone and a key precursor to the potent antimalarial drug artemisinin, has emerged as a molecule of significant interest for its diverse pharmacological activities beyond its traditional application. This technical guide provides an in-depth exploration of the non-antimalarial properties of artemisinic acid and its derivatives, collectively known as artemisinins. The following sections detail their anticancer, anti-inflammatory, antiviral, and metabolic regulatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Artemisinins have demonstrated significant cytotoxic effects against a wide array of cancer cell lines and have shown promise in preclinical animal models.[1][2][3] The primary mechanisms of their anticancer action include the generation of reactive oxygen species (ROS), induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis.[1][2][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of artemisinin and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Artemisinin | A549 (Lung) | 28.8 µg/mL | [5] |

| Artemisinin | H1299 (Lung) | 27.2 µg/mL | [5] |

| Dihydroartemisinin | PC9 (Lung) | 19.68 µM (48h) | [5] |

| Dihydroartemisinin | NCI-H1975 (Lung) | 7.08 µM (48h) | [5] |

| Artesunate | MCF-7 (Breast) | 83.28 µM (24h) | [5] |

| Artesunate | 4T1 (Breast) | 52.41 µM (24h) | [5] |

| Dihydroartemisinin | SW620 (Colon) | 15.08 ± 1.70 µM (24h) | [6] |

| Dihydroartemisinin | HCT116 (Colon) | 38.46 ± 4.15 µM (24h) | [6] |

| Artemisinin Derivative (with naphthalene unit) | H1299 (Lung) | 0.09 µM | [5] |

| Artemisinin Derivative (with naphthalene unit) | A549 (Lung) | 0.44 µM | [5] |

| Artemisinin Dimer (Compound 15) | BGC-823 (Gastric) | 8.30 µM | [5] |

Signaling Pathways in Anticancer Activity

The anticancer effects of artemisinins are mediated through various signaling pathways. A key mechanism involves the iron-dependent generation of ROS, which induces oxidative stress and triggers apoptotic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Artemisinic acid or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Artemisinins exhibit potent anti-inflammatory properties by modulating various inflammatory signaling pathways.[8][9] They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][10]

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Cell Line | Stimulus | Inhibited Mediator | IC50 / % Inhibition | Reference |

| Dihydroartemisinin | RAW264.7 | LPS | TNF-α, IL-6, NO | Dose-dependent inhibition (12.5-100 µM) | [10] |

| Artemisinin | RAW264.7 | LPS | IL-6 | Moderate inhibition | [10] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of artemisinins are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diacomp.org [diacomp.org]

- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. criver.com [criver.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

The Botanical Treasury of Artemisinic Acid: A Technical Guide to Its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinic acid, a sesquiterpenoid and a key biosynthetic precursor to the potent antimalarial compound artemisinin, is a molecule of significant scientific and pharmaceutical interest. Found primarily in the medicinal plant Artemisia annua, the study of its natural occurrence, distribution, and biosynthesis is crucial for optimizing artemisinin production and exploring its own potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on artemisinic acid in the plant kingdom, detailing its distribution, biosynthetic pathway, and the experimental protocols for its analysis.

Natural Occurrence and Distribution

Artemisinic acid is predominantly found in the plant species Artemisia annua L. (sweet wormwood), a member of the Asteraceae family.[1] Its production is localized within specialized 10-celled biseriate glandular trichomes located on the leaves, stems, and inflorescences.[2] The concentration of artemisinic acid and its derivatives can vary significantly depending on the plant's chemotype, developmental stage, and geographical location.[2][3]

Distribution within Artemisia annua

Two main chemotypes of A. annua have been identified based on their artemisinin and precursor content: high-artemisinin producing (HAP) and low-artemisinin producing (LAP) chemotypes.[2] LAP chemotypes are characterized by a high accumulation of artemisinic acid.[2] In contrast, HAP chemotypes have a higher concentration of dihydroartemisinic acid (DHAA) and artemisinin.[2]

Studies have shown that the distribution of artemisinic acid is not uniform throughout the plant. The highest concentrations are typically found in the leaves and flowers.[4] For instance, one study observed that a low-artemisinin "non-commercial variety" (NCV) of A. annua accumulated artemisinic acid at a 10-fold higher concentration in its leaves compared to the high-artemisinin "Artemis" variety.[2]

Occurrence in Other Artemisia Species

While A. annua is the primary source, artemisinin and its precursors, including artemisinic acid, have been detected in other Artemisia species, although generally at much lower concentrations.[4] Some species where artemisinin has been reported include Artemisia apiacea, Artemisia lancea, and Artemisia cina.[4] The presence of artemisinic acid in these species is less documented but is likely to be present as a precursor.

Quantitative Data on Artemisinic Acid Distribution

The following table summarizes the quantitative data on artemisinic acid and related compounds found in the literature. Concentrations are expressed as a percentage of the dry weight (% DW) of the plant material.

| Plant Species & Chemotype | Plant Part | Compound | Concentration (% DW) | Reference |

| Artemisia annua (NCV - LAP) | Young Leaves | Artemisinic Acid | ~2x the level of DHAA in Artemis | [2] |

| Artemisia annua (Artemis - HAP) | Young Leaves | Dihydroartemisinic Acid | 24-fold higher than in NCV | [2] |

| Artemisia annua | Dry Leaves | Artemisinic Acid | 0.32 - 2.33 | [5][6] |

| Artemisia annua | Dry Leaves | Artemisinin | 0.29 - 0.85 | [5][6] |

| Artemisia annua | Dry Leaves | Arteannuin B | 0.18 - 1.23 | [5][6] |

| Artemisia annua (Various Populations) | Dry Leaves | Artemisinin | 0.03 - 0.71 (population means) | [7] |

| Artemisia annua (High-yielding individual) | Dry Leaves | Artemisinin | up to 1.5 | [7] |

| Artemisia annua | Leaves and Flowers | Artemisinin | 0.01 - 1.4 | [2] |

Biosynthesis of Artemisinic Acid

The biosynthesis of artemisinic acid is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP).[2] This pathway is a branch of the broader terpenoid biosynthesis pathway.

Signaling Pathway Diagram

The following diagram illustrates the key enzymatic steps in the biosynthesis of artemisinic acid and its subsequent conversion to artemisinin.

References

- 1. lavierebelle.org [lavierebelle.org]

- 2. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 3. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]

- 4. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotaxa.org [biotaxa.org]

- 6. Determination of Artemisinin Content in Artemisia annua L . [agris.fao.org]

- 7. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Artemisinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinic acid, a sesquiterpene lactone, is a pivotal precursor in the biosynthesis of the potent antimalarial drug, artemisinin. A thorough understanding of its molecular architecture and stereochemical nuances is fundamental for advancements in synthetic biology, drug development, and the optimization of artemisinin production. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and biosynthetic pathway of artemisinic acid, supplemented with detailed experimental protocols for its structural elucidation.

Molecular Structure and Stereochemistry

Artemisinic acid (C₁₅H₂₂O₂) is a carbobicyclic sesquiterpenoid that serves as a direct precursor to dihydroartemisinic acid and subsequently artemisinin.[1] Its systematic IUPAC name is 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid.[2] The molecule possesses a complex three-dimensional structure characterized by multiple stereocenters, which dictates its biological activity and chemical reactivity.

The stereochemistry of artemisinic acid has been unequivocally established through spectroscopic and crystallographic studies. The absolute configuration of its four chiral centers is (1S,4R,4aS,8aR).[2] This specific stereoisomeric form is the biologically relevant precursor in the artemisinin biosynthetic pathway.

Crystallographic Data

The definitive three-dimensional structure of artemisinic acid was determined by X-ray crystallography of its dimer, as reported by Misra et al. (1993).[3] The crystal structure reveals that the intermolecular hydrogen bonding leading to dimerization occurs through the carboxylic acid groups, with an opposite orientation of the α,β-unsaturated methylene group in each molecule.[3]

While the specific crystallographic information file (CIF) and detailed bond lengths and angles from the original publication were not directly retrievable through the search, the data is archived and available through the Cambridge Crystallographic Data Centre (CCDC). Accessing this database would provide the precise quantitative data for in-depth structural analysis. For the purpose of this guide, a representative table of key structural parameters is presented below, based on typical values for similar organic molecules.

| Parameter | Value Range (Representative) |

| Bond Lengths (Å) | |

| C-C (alkane) | 1.52 - 1.55 |

| C=C (alkene) | 1.33 - 1.35 |

| C-O (carboxyl) | 1.25 - 1.27 |

| C=O (carboxyl) | 1.20 - 1.22 |

| **Bond Angles (°) ** | |

| C-C-C (sp³) | 108 - 112 |

| C=C-C (sp²) | 120 - 125 |

| O=C-O (carboxyl) | 120 - 125 |

Note: These are representative values and the precise data should be obtained from the CCDC deposition for the crystal structure of artemisinic acid.

Biosynthesis of Artemisinic Acid

Artemisinic acid is synthesized in the glandular trichomes of Artemisia annua via the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 compound, farnesyl pyrophosphate (FPP). The subsequent steps leading to artemisinic acid are outlined below.

Experimental Protocols

X-ray Crystallography for Structural Elucidation

The following provides a generalized protocol for the single-crystal X-ray diffraction of a small organic molecule like artemisinic acid.

1. Crystallization:

-

Dissolve purified artemisinic acid in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) to near saturation.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial molecular model based on the electron density map.

4. Structure Refinement:

-

Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

-

The final refined structure provides accurate bond lengths, bond angles, and torsional angles.

NMR Spectroscopy for Structural Confirmation and Elucidation

A suite of 1D and 2D NMR experiments is crucial for confirming the structure of artemisinic acid and assigning all proton and carbon signals.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified artemisinic acid in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. 1D NMR Spectroscopy:

-

¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish connectivities between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

By integrating the data from these comprehensive analytical techniques, a complete and unambiguous assignment of the molecular structure and stereochemistry of artemisinic acid can be achieved, providing a solid foundation for further research and development.

References

Early Methods for the Isolation of Artemisinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinic acid, a sesquiterpenoid and a key biosynthetic precursor to the potent antimalarial drug artemisinin, has been a molecule of significant interest since the initial investigations into the chemical constituents of Artemisia annua. The early isolation of artemisinic acid was often intertwined with the quest for artemisinin itself. However, the development of efficient methods to isolate artemisinic acid in substantial quantities became a crucial endeavor, particularly with the advent of semi-synthetic pathways to produce artemisinin. This technical guide delves into the foundational studies on the isolation of artemisinic acid, providing detailed experimental protocols and quantitative data from these pioneering efforts.

Core Isolation Strategies in Early Studies

Initial approaches to isolating artemisinic acid from Artemisia annua primarily relied on classical phytochemical techniques, including solvent extraction followed by column chromatography. These methods aimed to separate artemisinic acid from a complex mixture of other plant metabolites, most notably artemisinin.

Table 1: Summary of Quantitative Data from Early Artemisinic Acid Isolation Studies

| Reference | Plant Material | Extraction Solvent | Chromatographic Method | Yield of Artemisinic Acid |

| Roth & Acton (1987) | Artemisia annua leaves | Hexane | Silica Gel Column Chromatography | Data not available in abstract |

| El-Feraly et al. (1986) | Artemisia annua | Chloroform | Silica Gel Column Chromatography | ~0.1% (of dried plant material) |

| US Patent 4,952,603 (1990) | Dried leaves of Artemisia annua | Hexane | Silica Gel Column Chromatography | 650 mg from 19.5 g of extract |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in seminal early publications on the isolation of artemisinic acid.

Protocol 1: Isolation of Artemisinic Acid via Hexane Extraction and Silica Gel Chromatography

This protocol is a composite representation of the methods suggested by the work of Roth and Acton and related publications from that era.

1. Extraction:

- Dried and powdered leaves of Artemisia annua are subjected to exhaustive extraction with hexane at room temperature.

- The resulting crude hexane extract is concentrated under reduced pressure to yield a viscous, dark green residue.

2. Liquid-Liquid Partitioning (Optional but Recommended):

- To achieve a preliminary separation and enrichment of the acidic components, the hexane extract can be partitioned between hexane and a polar solvent like 90% methanol or acetonitrile.

- The polar phase, containing artemisinic acid and other polar compounds, is separated and concentrated.

3. Silica Gel Column Chromatography:

- A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.

- The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

- The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualized using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

- Artemisinic acid typically elutes before artemisinin due to its higher polarity. Fractions containing pure artemisinic acid are pooled.

4. Crystallization:

- The pooled fractions containing artemisinic acid are concentrated to a small volume.

- The concentrated solution is allowed to stand at a low temperature (e.g., 4°C) to induce crystallization.

- The resulting crystals of artemisinic acid are collected by filtration, washed with a small amount of cold solvent, and dried.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of artemisinic acid as described in early studies.

Caption: General workflow for the isolation of artemisinic acid from Artemisia annua.

Conclusion

The early studies on the isolation of artemisinic acid laid the groundwork for the large-scale production of this vital precursor for the semi-synthesis of artemisinin. The methods, while seemingly straightforward today, were pivotal in advancing our understanding of the phytochemistry of Artemisia annua. The protocols detailed in this guide provide a comprehensive overview of these foundational techniques, offering valuable insights for researchers in natural product chemistry and drug development. The logical progression from extraction to chromatographic separation and final purification remains a fundamental approach in the isolation of bioactive plant compounds.

literature review on artemisinic acid and its derivatives

An In-depth Technical Guide to Artemisinic Acid and Its Derivatives

Introduction

Artemisinic acid, a sesquiterpene lactone, is a critical biosynthetic precursor to artemisinin, a compound isolated from the plant Artemisia annua[1][2]. Artemisinin and its semi-synthetic derivatives are renowned for their potent antimalarial properties, forming the foundation of Artemisinin-based Combination Therapies (ACTs) recommended by the World Health Organization[3][4]. Beyond their success in combating malaria, these compounds have demonstrated a wide spectrum of other biological activities, including antiviral, anti-inflammatory, and notably, anticancer effects[3][5].

The anticancer potential of artemisinin and its derivatives, such as artesunate, artemether, and dihydroartemisinin (DHA), has garnered significant attention from the scientific community[6][7]. These compounds exhibit cytotoxicity against a broad range of cancer cell lines and have been shown to inhibit tumor growth in animal models[6][8]. Their mechanism of action is pleiotropic, interfering with multiple hallmarks of cancer, including sustained proliferative signaling, evasion of cell death, angiogenesis, and metastasis[9][10]. This multi-targeted approach may offer advantages in overcoming the drug resistance that plagues many conventional chemotherapy regimens[11][12].

The key to the bioactivity of these compounds lies in the 1,2,4-trioxane endoperoxide bridge, which is activated in the presence of intracellular iron, particularly heme, leading to the generation of cytotoxic reactive oxygen species (ROS) and carbon-centered radicals[5][12][13]. Cancer cells, with their high metabolic rate and iron requirements, provide an ideal environment for the selective activation of artemisinins[7].

This technical guide provides a comprehensive literature review of artemisinic acid and its derivatives for researchers, scientists, and drug development professionals. It details the semi-synthesis of artemisinin from artemisinic acid, summarizes key quantitative data on anticancer activity, provides detailed experimental protocols, and visualizes the complex signaling pathways involved in their mechanism of action.

Synthesis of Artemisinin and its Derivatives

The low natural abundance of artemisinin in Artemisia annua (0.01% to 0.5%) has driven the development of alternative production methods[1]. A highly successful approach is the semi-synthesis of artemisinin from the more abundant precursor, artemisinic acid, which can be produced in high yields through fermentation in engineered yeast[14].

The chemical conversion involves a multi-step process that transforms artemisinic acid into artemisinin. This typically includes a stereoselective reduction of artemisinic acid to dihydroartemisinic acid, followed by esterification and a photo-oxidative cyclization to form the crucial endoperoxide bridge and complete the artemisinin scaffold[2][14].

Caption: Semi-synthesis workflow from artemisinic acid to artemisinin.

Experimental Protocols: Synthesis

1. General Protocol for Semi-Synthesis of Artemisinin from Artemisinic Acid

This protocol is a generalized representation based on established chemical conversion processes[2][14]. Specific reagents and conditions may vary.

-

Reduction: Artemisinic acid is dissolved in a suitable organic solvent. A stereoselective reducing agent (e.g., diimide or nickel boride) is added to reduce the exocyclic double bond, yielding (R)-dihydroartemisinic acid[14]. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, the reaction mixture is worked up, and the resulting dihydroartemisinic acid is purified, typically through crystallization or column chromatography.

-

Esterification & Photooxidation: The purified dihydroartemisinic acid is converted to an ester intermediate. This intermediate is then dissolved in a solvent (e.g., hexane/acetone) with a photosensitizer (e.g., Rose Bengal). The solution is exposed to a light source while oxygen is bubbled through it. This generates singlet oxygen, which reacts with the intermediate.

-

Acid Treatment & Cyclization: The resulting mixture is treated with an acid (e.g., trifluoroacetic acid) to facilitate Hock cleavage and subsequent rearrangements, leading to the formation of artemisinin[14].

-

Final Purification: The final product, artemisinin, is purified from the reaction mixture using techniques such as filtration through silica gel followed by recrystallization to achieve high purity (>99%)[2].

2. Protocol for Synthesis of Artemisinin-Phytochemical Hybrid Derivatives

This protocol describes the synthesis of hybrid molecules by coupling artesunate (a derivative of artemisinin) with various phytochemicals, as demonstrated in the synthesis of antimelanoma agents[15].

-

Reactant Preparation: Dissolve artesunate (1.0 mmol) and the desired phytochemical (e.g., curcumin, eugenol) (1.1 mmol) in a suitable solvent like dichloromethane (DCM).

-

Coupling Reaction: Add N,N′-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Incubation: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions (e.g., HCl, NaHCO₃, and brine) to remove unreacted reagents and impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to yield the final hybrid compound[15].

Biological Activities and Mechanisms of Action

Artemisinin and its derivatives exert their anticancer effects through a variety of interconnected mechanisms, often initiated by the iron-mediated cleavage of their endoperoxide bridge. This activation leads to a cascade of cellular events culminating in cancer cell death.

Caption: Activation mechanism of artemisinins leading to cytotoxicity.

Induction of Cell Death

Artemisinins can induce multiple forms of programmed cell death in cancer cells.

-